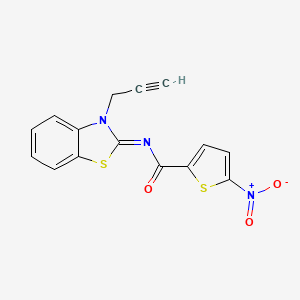

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that contains a benzothiazole group, a thiophene group, and a carboxamide group. Benzothiazoles are bicyclic compounds known for their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities. Thiophenes are sulfur-containing heterocyclic compounds found in many important drugs.

Métodos De Preparación

The synthesis of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. This is followed by further reactions to introduce the benzothiazole and carboxamide groups . Industrial production methods often involve the use of catalytic amounts of ZnO nanorods under solvent-free conditions to achieve high yields .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The electron-withdrawing nitro group (-NO₂) at the 5-position of the benzothiazole ring undergoes reduction to form an amine (-NH₂). This reaction is critical for modifying bioactivity or enabling further functionalization.

Electrophilic Aromatic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 4- and 5-positions, influenced by the carboxamide group’s directing effects.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4-Nitro-thiophene derivative |

| Halogenation | Cl₂ or Br₂ | FeCl₃ catalyst | 5-Halo-thiophene analog |

Alkyne-Functionalized Reactions

The terminal alkyne (-C≡CH) participates in click chemistry and cycloaddition reactions, enhancing molecular complexity.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| CuAAC | Azide, CuSO₄, sodium ascorbate | Room temperature | 1,2,3-Triazole-linked conjugate |

| Sonogashira Coupling | Aryl halide, Pd(PPh₃)₄, CuI | 80°C, inert atmosphere | Extended π-conjugated systems |

Condensation and Cyclization Reactions

The benzothiazol-2-ylidene moiety acts as a nucleophile, enabling condensation with carbonyl compounds.

| Reaction Partner | Conditions | Product |

|---|---|---|

| Aldehydes | Acid catalysis | Schiff base derivatives |

| α-Keto acids | Heat, DCC | Fused heterocycles |

Hydrolysis of the Carboxamide Group

The thiophene-2-carboxamide group undergoes hydrolysis under acidic or basic conditions.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic | HCl, H₂O, reflux | Thiophene-2-carboxylic acid |

| Basic | NaOH, ethanol | Sodium carboxylate salt |

Oxidation Reactions

Controlled oxidation targets the sulfur atom in the benzothiazole ring or the thiophene.

|

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex structures. Its unique functional groups allow for various chemical modifications, making it valuable in synthetic chemistry.

Biology

- Antimicrobial Properties : Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.

- Anticancer Activity : The compound is being studied for its potential anticancer properties. Similar compounds have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. Notably, compounds with analogous structural motifs have exhibited IC50 values ranging from 2.6 to 18 nM against multiple cancer cell lines .

Medicine

- Drug Development : Due to its biological activities, the compound is being investigated for potential therapeutic applications. It may aid in developing new drugs targeting microbial infections or cancer treatment strategies. Its mechanisms of action could involve interference with cellular processes critical for pathogen survival or cancer cell proliferation.

Industry

- Organic Semiconductors : The optical and electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

- Corrosion Inhibitors : The compound's chemical structure may also provide protective properties against corrosion in various industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole group is known to interact with various enzymes and receptors, leading to its biological effects. The thiophene group can modulate the activity of voltage-gated sodium channels, contributing to its potential medicinal properties .

Comparación Con Compuestos Similares

Similar compounds include other benzothiazole and thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Indole derivatives: Compounds with similar biological activities but different core structures.

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is unique due to its specific combination of benzothiazole, thiophene, and carboxamide groups, which confer distinct chemical and biological properties .

Actividad Biológica

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H12N4O2S. The compound features a thiophene ring fused with a benzothiazole moiety, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains and fungi. The electron-withdrawing nitro group enhances the compound's ability to interact with microbial targets, potentially disrupting their cellular functions .

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activities. A series of related compounds have demonstrated the ability to induce apoptosis in cancer cell lines. For example, modifications at the benzothiazole position can lead to increased cytotoxicity against human cancer cells, suggesting that the structural configuration plays a crucial role in determining biological efficacy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, thiazole derivatives have been reported as effective inhibitors of xanthine oxidase and urease, which are relevant in conditions like gout and gastric ulcers respectively. The structure of this compound suggests that it may similarly inhibit these enzymes through competitive or non-competitive mechanisms .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole ring significantly affect the biological activity of thiazole derivatives. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups at ortho positions | Increased potency against Plasmodium falciparum |

| Non-bulky substituents | Enhanced enzyme inhibition |

| Replacement of phenyl with pyridine | Improved physicochemical properties |

These findings highlight the importance of molecular design in optimizing therapeutic efficacy .

Case Studies

- Antimalarial Activity : A study involving thiazole analogs demonstrated promising results against the chloroquine-sensitive strain of Plasmodium falciparum. The most active compounds showed low cytotoxicity in HepG2 cell lines while effectively inhibiting parasite growth .

- Leishmanicidal Properties : Hybrid phthalimido-thiazoles exhibited significant leishmanicidal activity against Leishmania infantum, with compounds inducing notable morphological changes in parasites and enhancing nitric oxide production in macrophages .

Propiedades

IUPAC Name |

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S2/c1-2-9-17-10-5-3-4-6-11(10)23-15(17)16-14(19)12-7-8-13(22-12)18(20)21/h1,3-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYUBPMPDXKVDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.